2-(2-Bromo-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Bromo-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research and industry due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a bromo-fluoro-methylphenyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-4-fluoro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the reaction mixture is cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the bromo group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Dehalogenated products or alkylated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs, which have shown potential in cancer therapy and antimicrobial treatments.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl or amino groups in proteins and nucleic acids, leading to the formation of covalent bonds. This interaction can disrupt the normal function of these biomolecules, making the compound useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluoro-5-methylphenyl)acetic acid
- 5-Bromo-4-fluoro-2-methylaniline
- (2-Bromo-4-fluoro-5-methylphenyl)methanol
Uniqueness
Compared to similar compounds, 2-(2-Bromo-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring. This structural feature imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
Molecular Formula |
C13H17BBrFO2 |
---|---|
Molecular Weight |
314.99 g/mol |
IUPAC Name |
2-(2-bromo-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-9(10(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
OHIOHAKGBAJJRT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)F)C |
Origin of Product |
United States |
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